N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro, trifluoromethyl, and dimethyl groups. These substitutions contribute to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Scientific Research Applications
N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
Related compounds have been found to interact with thep300 histone acetyltransferase enzyme .
Mode of Action
It’s known that related compounds can act as activators of the p300 histone acetyltransferase enzyme . This enzyme plays a crucial role in gene expression by acetylating histones, which results in the relaxation of chromatin and allows transcription factors to access DNA.
Result of Action
Related compounds have shown analgesic efficacy in pain models in mice, indicating a potential role in pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 3,5-bis(trifluoromethyl)phenyl isocyanate
Uniqueness
N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the sulfonamide group and the specific substitution pattern on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2S/c1-9-3-4-10(2)14(7-9)23(21,22)20-11-5-6-13(16)12(8-11)15(17,18)19/h3-8,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBELJJCJXZDQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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